molecular formula C12H9FN4 B1403297 8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine CAS No. 1314787-78-4

8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine

Cat. No.: B1403297
CAS No.: 1314787-78-4
M. Wt: 228.22 g/mol
InChI Key: MIWUJXYWEOUDCI-UHFFFAOYSA-N
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Description

8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine is a chemical compound based on the 1,2,4-triazolo[1,5-a]pyridine (TP) scaffold, a versatile heterocyclic system with significant relevance in pharmaceutical research and drug discovery . The TP core is isoelectronic with the purine ring, allowing it to function as a bioisostere in the design of novel bioactive molecules . This structural feature has been exploited in the development of ligands for various enzymatic targets, including kinases . Triazolopyridine derivatives have demonstrated a range of biological activities in scientific literature. Related analogs have been investigated as inhibitors of key oncogenic targets, such as the phosphatidylinositol 3-kinase (PI3K) and mTOR pathways, showing remarkable anticancer effects in preclinical models . Other studies have reported potent antiproliferative activities for similar compounds against various human cancer cell lines . Furthermore, recent research has designed potent dual inhibitors incorporating the triazolopyridine pharmacophore to simultaneously target Janus Kinases (JAK) and Histone Deacetylases (HDAC), showcasing the scaffold's utility in creating multi-target therapeutic agents . The synthetic approaches to the 1,2,4-triazolo[1,5-a]pyridine core can involve annulation reactions starting from 1,2,4-aminotriazole derivatives or pyrimidine precursors . Modern, efficient, and metal-free synthetic protocols utilizing microwave irradiation have also been developed for analogous compounds, allowing for rapid and environmentally friendly access to this important class of heterocycles . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in medicinal chemistry programs. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4/c13-9-4-1-3-8(7-9)10-5-2-6-17-11(10)15-12(14)16-17/h1-7H,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWUJXYWEOUDCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=CN3C2=NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine typically involves the reaction of 3-fluorobenzylamine with a suitable triazolopyridine precursor. One common method involves the use of microwave-assisted synthesis, which has been shown to be efficient and yields high purity products. The reaction is carried out in dry toluene at elevated temperatures (around 140°C) under microwave conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding triazolopyridine oxides.

    Reduction: Formation of reduced triazolopyridine derivatives.

    Substitution: Formation of substituted triazolopyridine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations and Structural Modifications

Triazolopyridine derivatives exhibit diverse biological activities depending on substituent positions and functional groups. Key analogs include:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
8-(4-Methanesulfonylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine 4-Methanesulfonylphenyl (8), NH₂ (2) C₁₃H₁₂N₄O₂S JAK2 inhibitor (PDB 4AQC)
7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine Cl (7), NH₂ (2) C₆H₅ClN₄ Herbicidal activity; density: 1.715 g/cm³
8-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine OCH₃ (8), NH₂ (2) C₇H₈N₄O Potential solubility enhancement via methoxy
8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine Br (8), NH₂ (2) C₆H₅BrN₄ Intermediate for cross-coupling reactions
6-(4-Fluorophenyl)-2-sulfanyl-triazolo[1,5-a]pyrimidin-7-ylamine 4-Fluorophenyl (6), NH₂ (7) C₁₃H₉F₄N₅S Antifungal/antimicrobial applications

Key Observations :

  • Positional Effects : The 8-position substituent (e.g., 3-fluorophenyl vs. 4-methanesulfonylphenyl) significantly impacts target selectivity. For example, the methanesulfonyl group in the JAK2 inhibitor () enhances binding to hydrophobic kinase pockets, while fluorine improves metabolic stability .
  • Methoxy groups () improve solubility but may reduce membrane permeability.
  • Ring System Differences : Pyrimidine-fused analogs () exhibit distinct bioactivity profiles compared to pyridine-based triazoles, such as broader antifungal activity .

Physicochemical Properties

  • Molecular Weight : Estimated at 228.23 g/mol (C₁₂H₉FN₄), lower than the 288.33 g/mol methanesulfonyl derivative ().
  • Density : Predicted to be ~1.6–1.8 g/cm³, similar to 7-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine (1.715 g/cm³, ).

Biological Activity

8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a triazolopyridine core with a fluorophenyl substituent, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name : 8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
  • Molecular Formula : C12H9FN4
  • Molecular Weight : 230.23 g/mol

The biological activity of 8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine is primarily attributed to its ability to interact with various molecular targets. These interactions can lead to the modulation of enzymatic and receptor activities:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical biological pathways. For instance, it has demonstrated inhibitory effects on thymidine phosphorylase, an enzyme implicated in cancer progression and angiogenesis .
  • Receptor Modulation : It can bind to specific receptors, potentially altering signaling pathways related to cell proliferation and survival.

Antimicrobial Properties

Research indicates that 8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine exhibits promising antibacterial and antifungal activities. Its structural features allow it to disrupt microbial cell functions effectively.

Anti-Cancer Activity

Several studies have highlighted the compound's potential as an anti-cancer agent:

  • A study reported that derivatives of triazolopyridine compounds exhibited significant inhibition of angiogenesis markers such as VEGF and MMP-9 in breast cancer cells .
  • The structure-activity relationship (SAR) studies suggest that modifications in the fluorophenyl group can enhance the anti-cancer efficacy of the compound.

Neuroprotective Effects

Preliminary investigations suggest that this compound may possess neuroprotective properties. Its ability to modulate neurotransmitter systems could make it a candidate for further research in neurodegenerative diseases.

Case Studies and Research Findings

StudyFindings
Inhibitory effects on thymidine phosphorylase; potential anti-cancer activity.
Antimicrobial properties; mechanism of action involving enzyme inhibition.
Structural uniqueness contributes to enhanced biological activity compared to similar compounds.

Comparison with Similar Compounds

The unique structure of 8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine sets it apart from other triazole-containing compounds:

CompoundStructural FeaturesBiological Activity
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazinesDifferent functional groupsVarying enzyme inhibition
Thiazolo[3,2-a]pyridinesFused heterocycles with different substituentsLimited antimicrobial activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine
Reactant of Route 2
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8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine

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